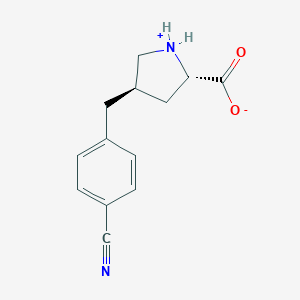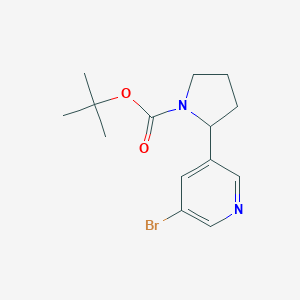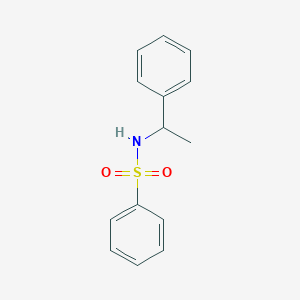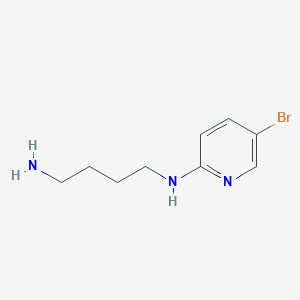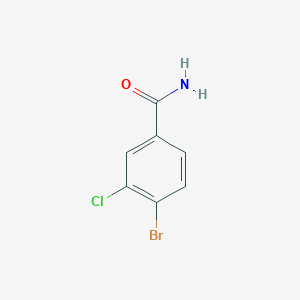![molecular formula C9H10N2O B173257 3,3-Diméthyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 109535-73-1](/img/structure/B173257.png)
3,3-Diméthyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-B]pyridine core. The presence of the dimethyl groups at the 3-position enhances its chemical stability and biological activity.
Applications De Recherche Scientifique
3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, especially in targeting specific signaling pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
Target of Action
The primary targets of 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It’s noted that one of the derivatives of this compound, referred to as 4h, has a low molecular weight , which could potentially influence its ADME properties and bioavailability.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The expression of fgfrs can vary under different conditions , which suggests that the compound’s efficacy could potentially be influenced by the cellular environment and the specific conditions under which it is administered.
Analyse Biochimique
Biochemical Properties
3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one has been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . It interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .
Cellular Effects
In vitro studies have shown that 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one involves its binding interactions with FGFRs . By inhibiting these receptors, it affects downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide in an organic solvent.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated pyridine rings.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-B]pyridine: Shares the same core structure but lacks the dimethyl groups.
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridin-2-one: Similar structure with a hydrogenated pyridine ring.
Uniqueness: 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is unique due to the presence of the dimethyl groups, which enhance its chemical stability and biological activity. This structural modification allows for better interaction with molecular targets and improved pharmacokinetic properties compared to its analogs .
Propriétés
IUPAC Name |
3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-9(2)6-4-3-5-10-7(6)11-8(9)12/h3-5H,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQOBOAKNXTWQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(NC1=O)N=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563462 |
Source


|
| Record name | 3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109535-73-1 |
Source


|
| Record name | 3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
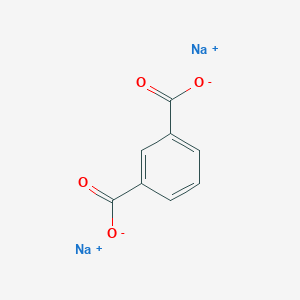
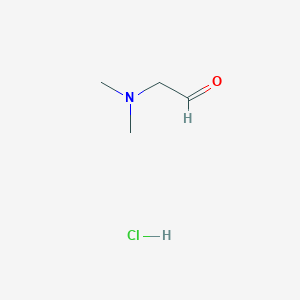

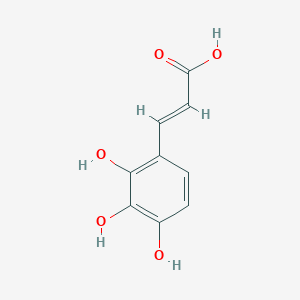
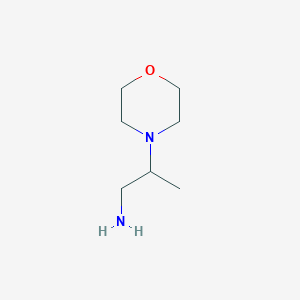
![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)

